Ronacaleret - 753449-67-1

Ronacaleret

Catalog Number: EVT-385686
CAS Number: 753449-67-1
Molecular Formula: C25H31F2NO4
Molecular Weight: 447.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ronacaleret is a calcium-sensing receptor antagonist.
Overview

Ronacaleret, also known by its developmental code SB 751689, is a potent and selective antagonist of the calcium-sensing receptor. This compound is primarily researched for its potential therapeutic applications in conditions such as osteoporosis and other metabolic bone diseases. By inhibiting the calcium-sensing receptor, Ronacaleret stimulates the endogenous secretion of parathyroid hormone, which plays a crucial role in calcium homeostasis and bone metabolism.

Synthesis Analysis

Methods and Technical Details

The synthesis of Ronacaleret hydrochloride involves several key steps:

  1. Formation of the Indene Intermediate: The process begins with suitable starting materials reacting with specific reagents to form an indene structure.
  2. Amination and Hydroxylation: The indene intermediate undergoes amination and hydroxylation, introducing amino and hydroxyl groups necessary for biological activity.
  3. Coupling with Difluorophenyl Propanoic Acid: This step involves coupling the indene derivative with a difluorophenyl propanoic acid derivative to construct the core structure of Ronacaleret.
  4. Hydrochloride Formation: Finally, treatment with hydrochloric acid converts the product into its hydrochloride salt form, enhancing solubility and stability.
Molecular Structure Analysis

Structure and Data

Ronacaleret has a complex molecular structure characterized by multiple functional groups that contribute to its pharmacological activity. The molecular formula is C₂₁H₂₃ClF₂N₂O₃, with a molecular weight of approximately 426.87 g/mol. The compound features an indene moiety linked to a difluorophenyl propanoic acid structure, along with amino and hydroxyl substituents that are critical for its interaction with the calcium-sensing receptor.

  • Canonical SMILES: CC(C)(CC1CC2=CC=CC=C2C1)NCC(COC3=C(C(=CC(=C3)CCC(=O)O)F)F)O.Cl
  • InChI Key: BQGSCEAKPBWIDI-VEIFNGETSA-N.
Chemical Reactions Analysis

Reactions and Technical Details

Ronacaleret hydrochloride undergoes various chemical reactions that are essential for its synthesis and modification:

  • Oxidation: This reaction can yield oxidized derivatives under specific conditions, often using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions modify functional groups within the molecule using agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution Reactions: These can occur at specific positions on the aromatic ring or other functional groups, employing halogenating agents or nucleophiles .
Mechanism of Action

Process and Data

The primary mechanism of action for Ronacaleret involves its antagonistic effect on the calcium-sensing receptor. By inhibiting this receptor, Ronacaleret promotes increased secretion of parathyroid hormone from the parathyroid glands. This elevation in parathyroid hormone levels leads to enhanced bone remodeling processes, ultimately resulting in increased bone mass density. Clinical studies have shown that Ronacaleret significantly increases volumetric bone mass density in postmenopausal women, although it may also induce mild hyperparathyroidism due to prolonged elevations in parathyroid hormone levels compared to other treatments like teriparatide .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Ronacaleret hydrochloride appears as a solid powder with a purity greater than 98%. Its physical properties include:

  • Appearance: Solid powder
  • Solubility: Enhanced by forming the hydrochloride salt
  • Stability: Improved stability compared to its free base form.

The chemical properties include its ability to undergo oxidation, reduction, and substitution reactions, making it versatile for further modifications in pharmaceutical applications.

Applications

Scientific Uses

Ronacaleret has been primarily investigated for its potential use in treating osteoporosis by enhancing bone mass density through its action on the calcium-sensing receptor. Clinical trials have demonstrated its effectiveness in increasing volumetric bone mass density comparable to existing treatments like alendronate and teriparatide. Moreover, ongoing research aims to explore its broader applications in metabolic bone diseases where modulation of parathyroid hormone levels can provide therapeutic benefits .

Introduction to Ronacaleret: Pharmacological Context and Significance

Calcium-Sensing Receptor (CaSR) Antagonism: Theoretical Foundations

The calcium-sensing receptor (CaSR), a Class C G protein-coupled receptor (GPCR), serves as the body's primary sensor for extracellular ionized calcium (Ca²⁺). Expressed predominantly in parathyroid chief cells and renal tubules, CaSR activation suppresses parathyroid hormone (PTH) secretion and promotes renal calcium excretion, maintaining systemic calcium homeostasis. Structurally, CaSR functions as a homodimer with a large extracellular domain (ECD) containing multiple calcium-binding sites characterized by clusters of acidic amino acids (e.g., Glu²²⁴, Glu²²⁸/²²⁹, Glu³⁹⁸/³⁹⁹). This domain enables cooperative binding of multiple Ca²⁺ ions, creating a steep concentration-response relationship critical for sensing narrow physiological calcium fluctuations (1.1-1.3 mM) [7].

Calcilytics like ronacaleret are negative allosteric modulators (NAMs) that bind within the CaSR's transmembrane domain (TMD). This binding stabilizes an inactive receptor conformation, reducing its sensitivity to extracellular calcium. Mechanistically, this antagonism induces a transient pulse of PTH secretion from the parathyroid glands. The theoretical osteoanabolic potential stems from the well-established bone-forming effects of intermittent PTH exposure, which stimulates osteoblast activity, enhances bone formation markers (e.g., P1NP), and increases bone mineral density (BMD) – effects robustly demonstrated by injectable PTH(1-34) (teriparatide) [2] [7].

Beyond PTH secretion, CaSR is expressed in bone cells (osteoblasts, osteocytes, osteoclasts) and the renal thick ascending limb. CaSR antagonism could thus directly influence bone remodeling and renal calcium handling. Inhibition of renal CaSR reduces urinary calcium excretion, potentially contributing to hypercalcemia – an observed limitation of chronic calcilytic therapy [2] [5].

Table 1: Key Structural and Functional Features of the Calcium-Sensing Receptor (CaSR)

FeatureDescriptionFunctional Significance
ClassClass C GPCRUtilizes Gαq/11 and Gαi/o signaling pathways; forms constitutive homodimers
Key Binding DomainsLarge extracellular Venus Flytrap (VFT) domain; Cysteine-rich domain (CRD); Transmembrane domain (7-TMD)VFT binds calcium ions cooperatively; TMD is site for allosteric modulators (calcimimetics/calcilytics)
Primary TissuesParathyroid glands, Kidney (cTAL, DCT), Bone (osteoblasts, osteoclasts), Intestine, CNSRegulates PTH secretion, renal Ca²⁺ reabsorption, bone turnover, intestinal absorption
Signaling PathwaysGαq/11-PLC-IP₃: ↑ Intracellular Ca²⁺; Gαq/11-PLC-DAG: ↑ PKC; Gαi/o: ↓ cAMP; β-arrestin: ERK1/2 activationModulates PTH secretion, gene expression, cell proliferation, ion transport
Endogenous AgonistsExtracellular Ca²⁺, Mg²⁺, polyamines, L-amino acids (e.g., phenylalanine, tryptophan)Cooperativity enables sensitive detection of small Ca²⁺ fluctuations; amino acids act as co-agonists

Ronacaleret as a Calcilytic Agent: Historical Development and Rationale

Ronacaleret (development codes: SB-751689, SB751689) emerged from a strategic drug discovery initiative aimed at developing an orally bioavailable alternative to injectable PTH analogs. The rationale centered on exploiting the endogenous PTH reservoir via transient pharmacological blockade of parathyroid CaSR. Preclinical studies demonstrated that ronacaleret induced dose-dependent PTH release in rats and humans, accompanied by increases in bone formation markers (e.g., P1NP) within 4 weeks of administration. This profile suggested potential as a bone anabolic agent comparable to recombinant human PTH(1-34) [1] [6] [10].

Clinical development progressed through multiple Phase I and II trials between 2006 and 2015, targeting postmenopausal osteoporosis and fracture healing:

  • Phase I (2006-2007): Focused on pharmacokinetics, metabolism (NCT00499928), and interactions with statins/antacids (NCT00388596, NCT00508534). Supratherapeutic dosing studies (NCT00468689) confirmed PTH elevation but hinted at prolonged exposure [1].
  • Phase II Osteoporosis (NCT00471237): Enrolled 569 postmenopausal women with low BMD. Participants received ronacaleret (100-400 mg daily), teriparatide (20 µg SC daily), alendronate (70 mg weekly), or placebo for 12 months. Volumetric BMD (vBMD) assessed by quantitative computed tomography (QCT) revealed a divergent skeletal response: Ronacaleret increased trabecular vBMD at the spine (up to 13.3%) but decreased cortical vBMD at the hip (-0.8% to -0.1%). This contrasted sharply with teriparatide (trabecular: +24.4%; cortical: +3.9%) and alendronate (trabecular: +4.9%; cortical: +2.7%). Biochemical markers showed sustained elevation of PTH and serum calcium with ronacaleret versus the transient peaks seen with teriparatide. The trial was terminated early in 2011/2012 due to insufficient lumbar spine BMD gains versus comparators [3] [5] [9].
  • Phase II Fracture Healing (NCT00548496): Evaluated 85 patients with distal radial fractures randomized to ronacaleret (200 mg BID, 400 mg QD) or placebo. No significant acceleration in radiographic healing time (placebo: 74 days; ronacaleret: 65-68 days), cortical bridging, grip strength, pain, swelling, or time to cast removal was observed, leading to early termination for futility [4] [10].

Development was formally discontinued by March 2016. The failure was attributed to induction of chronic mild hyperparathyroidism – characterized by prolonged PTH elevation, hypercalcemia, and increased urinary calcium excretion – rather than the desired transient anabolic PTH pulses [1] [2] [10].

Table 2: Key Clinical Trials of Ronacaleret

Trial IdentifierPhasePopulation/ConditionInterventionPrimary Outcome(s)Status/Result
NCT00471237II569 PMO women with low BMDRonacaleret (100,200,300,400 mg QD) vs Teriparatide (20µg SC QD) vs Alendronate (70mg weekly) vs PlaceboChange in spine/hip BMD (DXA) and vBMD (QCT) at 6-12 monthsTerminated: Ronacaleret increased trabecular spine vBMD but decreased cortical hip vBMD; inferior BMD gains vs comparators
NCT00548496II85 adults with distal radial fractureRonacaleret (200mg BID, 400mg QD) vs PlaceboTime to radiographic healing (cortical bridging)Terminated for futility: No significant difference vs placebo in healing time or clinical outcomes
NCT00499928IHealthy males and PM women[¹⁴C]-RonacaleretMetabolism and excretion routesCompleted
NCT00468689IHealthy adultsRonacaleret supratherapeutic dosesSafety and tolerabilityCompleted
NCT00388596IHealthy PM womenRonacaleret + Atorvastatin/Ketoconazole/RosuvastatinDrug-drug interactionsCompleted

Comparative Overview of Calcilytics: Classification and Mechanistic Distinctions

Calcilytics are classified based on their chemical structure, pharmacokinetic profiles, and resultant PTH secretory dynamics. Ronacaleret belongs to the arylalkylamine class of calcilytics, characterized by a chiral aminopropanol linker connecting an aryloxy moiety (containing difluorophenyl and propanoic acid) to a lipophilic group (dihydroindenyl) [1] [6]. While sharing the core mechanism of CaSR antagonism, calcilytics exhibit critical distinctions:

  • PTH Kinetics: The duration and amplitude of PTH elevation determine skeletal outcomes. Ideal calcilytics (e.g., envisioned JTT-305/MK-5442) would mimic teriparatide's transient, high-amplitude PTH spikes (peaks at ~30 min, baseline at 4-6h), favoring bone formation over resorption. Ronacaleret induced prolonged PTH elevation (several hours), akin to the chronic exposure in mild hyperparathyroidism, leading to unbalanced cortical bone loss despite trabecular gains [2] [3] [5]. This kinetic failure stemmed partly from its relatively long receptor residence time and suboptimal oral clearance.
  • Tissue Selectivity & Off-Target Effects: CaSR expression in kidney and bone creates a pharmacodynamic dilemma. Ronacaleret's antagonism in the renal cortical thick ascending limb (cTAL) reduced urinary calcium excretion, contributing significantly to dose-dependent hypercalcemia. Simultaneously, CaSR inhibition on osteoblasts might blunt PTH's anabolic signaling, as suggested by reduced PTH responsiveness in osteoblast-specific CaSR knockout mice [2] [7].
  • Generational Development:
  • First-generation (e.g., NPS-2143): Prototypical calcilytic with proof-of-concept in ovariectomized rats but unsuitable pharmacokinetics (long half-life, sustained PTH release) for human use [2] [7].
  • Second-generation (e.g., Ronacaleret): Improved oral bioavailability and potency designed for once-daily dosing. Failed due to suboptimal PTH pulsatility and hypercalcemia [1] [3] [5].
  • Third-generation (e.g., Eneboparatide (AZP-3601)): Shifts focus from pure calcilytics to PTH receptor agonists with modified signaling profiles or very short-acting calcilytics (e.g., AXS-096) designed for true pulsatile PTH release [2].

Table 3: Comparative Mechanisms of Calcilytics vs. PTH Analogues

FeatureRonacaleret (Calcilytic)"Ideal" Short-Acting CalcilyticTeriparatide (PTH(1-34))
MechanismNegative allosteric modulator (NAM) of CaSR → ↑ Endogenous PTHRapidly dissociating CaSR NAM → ↑ Endogenous PTHDirect agonist at PTH1 receptor
PTH ProfileProlonged elevation (hours), moderate amplitudeTransient spike (<1-2 h), high amplitudeTransient spike (~1h), high amplitude
AdministrationOralOralSubcutaneous injection
Bone EffectsTrabecular bone: ↑ Formation (modest); Cortical bone: ↑ ResorptionHypothetical: Balanced ↑ FormationTrabecular & Cortical bone: ↑ Formation (strong)
Calcium Homeostasis↑ Serum Ca²⁺ (due to renal CaSR inhibition & bone resorption)Hypothetical: Minimal effectTransient mild ↑ Serum Ca²⁺
Key LimitationInduces chronic mild hyperparathyroidism; cortical bone lossPharmacokinetic challenge to achieve true pulsatilityInjectable only; cost; potential osteosarcoma risk (rodent)

Properties

CAS Number

753449-67-1

Product Name

Ronacaleret

IUPAC Name

3-[3-[3-[[1-(2,3-dihydro-1H-inden-2-yl)-2-methylpropan-2-yl]amino]-2-hydroxypropoxy]-4,5-difluorophenyl]propanoic acid

Molecular Formula

C25H31F2NO4

Molecular Weight

447.5 g/mol

InChI

InChI=1S/C25H31F2NO4/c1-25(2,13-17-9-18-5-3-4-6-19(18)10-17)28-14-20(29)15-32-22-12-16(7-8-23(30)31)11-21(26)24(22)27/h3-6,11-12,17,20,28-29H,7-10,13-15H2,1-2H3,(H,30,31)

InChI Key

FQJISUPNMFRIFZ-UHFFFAOYSA-N

SMILES

CC(C)(CC1CC2=CC=CC=C2C1)NCC(COC3=C(C(=CC(=C3)CCC(=O)O)F)F)O

Synonyms

ronacaleret

Canonical SMILES

CC(C)(CC1CC2=CC=CC=C2C1)NCC(COC3=C(C(=CC(=C3)CCC(=O)O)F)F)O

Isomeric SMILES

CC(C)(CC1CC2=CC=CC=C2C1)NC[C@H](COC3=C(C(=CC(=C3)CCC(=O)O)F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.